
4-Bromo-2-(3-oxopentan-2-yloxy)anisole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-(3-oxopentan-2-yloxy)anisole is an organic compound that belongs to the class of brominated anisoles It is characterized by the presence of a bromine atom attached to the benzene ring and an anisole group substituted with a 3-oxopentan-2-yloxy moiety
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of p-bromophenol with dimethyl sulfate to produce 4-bromoanisole . This intermediate can then be further reacted with appropriate reagents to introduce the 3-oxopentan-2-yloxy group under controlled conditions.
Industrial Production Methods
Industrial production of 4-Bromo-2-(3-oxopentan-2-yloxy)anisole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The process may also involve purification steps such as distillation or recrystallization to obtain high-purity compounds.
化学反応の分析
Types of Reactions
4-Bromo-2-(3-oxopentan-2-yloxy)anisole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki coupling reactions with phenylboronic acid to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling reactions can yield biaryl compounds, while oxidation reactions can produce corresponding ketones or carboxylic acids.
科学的研究の応用
4-Bromo-2-(3-oxopentan-2-yloxy)anisole has several scientific research applications:
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-Bromo-2-(3-oxopentan-2-yloxy)anisole involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the 3-oxopentan-2-yloxy group can participate in various binding interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
4-Bromoanisole: A simpler compound with a bromine atom and a methoxy group on the benzene ring.
2-Bromoanisole: Another isomer with the bromine atom in a different position on the benzene ring.
3-Bromoanisole: Similar to 4-Bromoanisole but with the bromine atom at the meta position.
Uniqueness
4-Bromo-2-(3-oxopentan-2-yloxy)anisole is unique due to the presence of the 3-oxopentan-2-yloxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific synthetic and research applications that cannot be achieved with simpler brominated anisoles.
特性
CAS番号 |
185406-78-4 |
|---|---|
分子式 |
C12H15BrO3 |
分子量 |
287.15 g/mol |
IUPAC名 |
2-(5-bromo-2-methoxyphenoxy)pentan-3-one |
InChI |
InChI=1S/C12H15BrO3/c1-4-10(14)8(2)16-12-7-9(13)5-6-11(12)15-3/h5-8H,4H2,1-3H3 |
InChIキー |
WJXFFVMXLQJCFY-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C(C)OC1=C(C=CC(=C1)Br)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


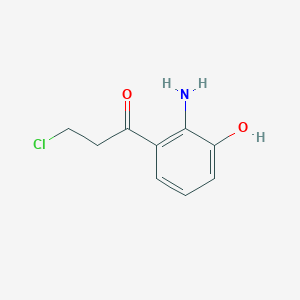

![{5-Chloro-2-[(2,3-dihydroxypropyl)amino]phenyl}(phenyl)methanone](/img/structure/B14075354.png)
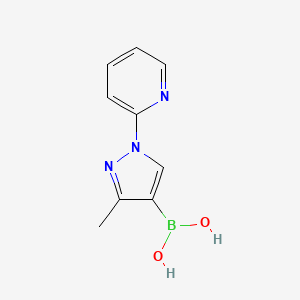
![Methyl 3-hydroxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B14075364.png)
![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(2-methylphenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B14075365.png)
![Tert-butyl 3-(4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazin-7-yl)piperidine-1-carboxylate](/img/structure/B14075374.png)
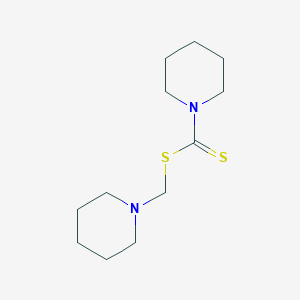
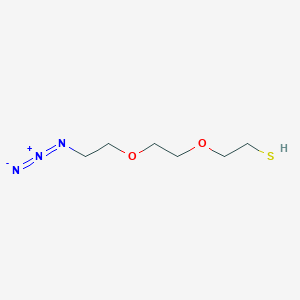
![3,8-Diazabicyclo[3.2.1]octane-2,8-dicarboxylic acid, 4-oxo-, 8-(1,1-dimethylethyl) 2-ethyl ester, (1S,2R,5R)-](/img/structure/B14075397.png)
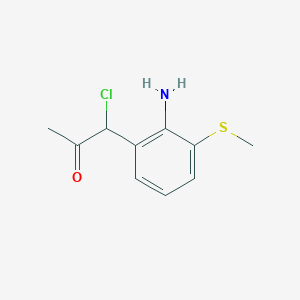

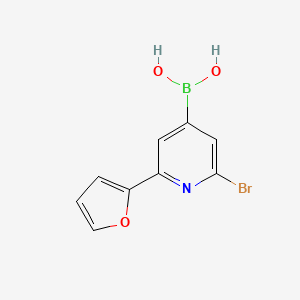
![2-[4-(N-Hydroxyethanimidoyl)phenyl]ethan-1-ol](/img/structure/B14075420.png)
